molecular formula C23H31N3O B5051916 2,6-Bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-one

2,6-Bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-one

Cat. No.: B5051916
M. Wt: 365.5 g/mol
InChI Key: MBRDKMVQLAQSMB-UHFFFAOYSA-N
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Description

2,6-Bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-one is an organic compound with the molecular formula C23H33N3O. This compound is known for its unique structure, which includes two dimethylamino groups attached to phenyl rings, and a piperidinone core. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the piperidinone ring. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-one has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form charge-transfer complexes with electron-deficient molecules, leading to various biochemical effects. The pathways involved include inhibition of enzyme activity and modulation of receptor functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-one is unique due to its piperidinone core, which imparts distinct chemical and biological properties compared to other similar compounds. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields .

Properties

IUPAC Name

2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O/c1-15-21(17-7-11-19(12-8-17)25(3)4)24-22(16(2)23(15)27)18-9-13-20(14-10-18)26(5)6/h7-16,21-22,24H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRDKMVQLAQSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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